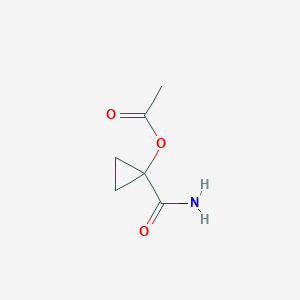

1-Carbamoylcyclopropyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

123032-98-4 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(1-carbamoylcyclopropyl) acetate |

InChI |

InChI=1S/C6H9NO3/c1-4(8)10-6(2-3-6)5(7)9/h2-3H2,1H3,(H2,7,9) |

InChI Key |

OOMJIANBYLXBFB-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1(CC1)C(=O)N |

Canonical SMILES |

CC(=O)OC1(CC1)C(=O)N |

Synonyms |

Cyclopropanecarboxamide, 1-(acetyloxy)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1 Carbamoylcyclopropyl Acetate and Analogues

Conventional Routes and Their Limitations in Cyclopropyl (B3062369) Systems

The synthesis of cyclopropane (B1198618) rings is a well-established area of organic chemistry, yet it is fraught with challenges. The high ring strain of the three-membered ring makes its formation thermodynamically and kinetically demanding. Conventional methods for creating cyclopropyl systems, such as the Simmons-Smith reaction or the addition of carbenes (often generated from hazardous diazo compounds) to alkenes, face several limitations. These include the requirement for specific and often sensitive starting materials, issues with scalability, and the generation of significant waste byproducts. nih.govorganic-chemistry.org Furthermore, achieving high levels of stereocontrol can be difficult, and many traditional methods yield mixtures of isomers that require costly and time-consuming purification. For substituted cyclopropanes, controlling the regioselectivity and stereoselectivity of subsequent functional group manipulations presents an additional layer of complexity.

Novel and Efficient Synthetic Protocols for 1-Carbamoylcyclopropane-1-Carboxylates

To overcome the limitations of conventional methods, researchers have focused on developing more efficient and selective synthetic strategies. One particularly effective approach for synthesizing 1-carbamoylcyclopropane-1-carboxylates, the core structure of 1-carbamoylcyclopropyl acetate (B1210297), begins with a readily available precursor: a 1-cyanocyclopropane-1-carboxylate (B14765170).

Selective Hydrolysis Strategies of 1-Cyanocyclopropane-1-Carboxylates

A key innovation in this area is the selective hydrolysis of the nitrile (cyano) group on a cyclopropane ring that also contains an ester functionality. chemrxiv.orgacs.orgglobalauthorid.comresearchgate.net Standard hydrolysis conditions, using strong acids or bases, would typically hydrolyze both the nitrile and the ester, leading to the dicarboxylic acid or other undesired products. libretexts.org The challenge lies in converting the nitrile to a primary amide (a carbamoyl (B1232498) group) while leaving the ester group intact. This transformation requires a mild and highly selective reagent system capable of differentiating between the two functional groups.

Utilization of Hydroxylamine (B1172632) and Sodium Acetate Systems

An efficient and straightforward method for the selective hydrolysis of 1-cyanocyclopropane-1-carboxylates employs a hydroxylamine and sodium acetate system. nih.govias.ac.in This protocol has proven effective for converting various 1-cyanocyclopropane-1-carboxylate derivatives into their corresponding 1-carbamoylcyclopropane-1-carboxylate counterparts in good yields. chemrxiv.orgresearchgate.net The reaction is typically carried out under mild conditions, which helps to preserve the sensitive cyclopropane ring and the ester group. This one-pot conversion is valued for its simplicity and effectiveness. nih.gov

The table below summarizes the results from the selective hydrolysis of various ethyl 1-cyanocyclopropane-1-carboxylate derivatives using a hydroxylamine hydrochloride and sodium acetate system.

| Entry | Reactant (Substituent R) | Product | Yield (%) |

| 1 | Phenyl | Ethyl 1-carbamoyl-2-phenylcyclopropane-1-carboxylate | 85 |

| 2 | 4-Chlorophenyl | Ethyl 1-carbamoyl-2-(4-chlorophenyl)cyclopropane-1-carboxylate | 82 |

| 3 | 4-Methylphenyl | Ethyl 1-carbamoyl-2-(4-methylphenyl)cyclopropane-1-carboxylate | 86 |

| 4 | 4-Methoxyphenyl | Ethyl 1-carbamoyl-2-(4-methoxyphenyl)cyclopropane-1-carboxylate | 81 |

| 5 | Naphthalen-2-yl | Ethyl 1-carbamoyl-2-(naphthalen-2-yl)cyclopropane-1-carboxylate | 83 |

This data is illustrative of the yields reported for the selective hydrolysis reaction.

Neighboring-Group Participation in Controlled Cyclopropane Hydrolysis

The success of the selective hydrolysis is an example of controlled reactivity influenced by the molecular environment. While not a classical case of neighboring-group participation (NGP) involving the formation of a cyclic intermediate to accelerate a reaction, the presence of the adjacent ester group is crucial for the selectivity observed. libretexts.orgdalalinstitute.comdalalinstitute.com The electron-withdrawing nature of the ester modifies the electronic properties of the nitrile, and the mild nucleophilic nature of the hydroxylamine system allows for preferential attack at the nitrile over the less reactive ester carbonyl under the reaction conditions. This demonstrates a form of functional group differentiation, where the chosen reagents are finely tuned to react with one center in the presence of another, avoiding the harsh conditions that would lead to non-selective reactions. libretexts.org

Stereoselective Synthesis of 1-Carbamoylcyclopropyl Acetate Derivatives

Controlling the three-dimensional structure of molecules is paramount in fields like medicinal chemistry. For derivatives of this compound, this involves the stereoselective construction of the cyclopropane ring, ensuring that substituents are arranged in a specific spatial orientation.

Enantioselective and Diastereoselective Approaches

Enantioselective and diastereoselective syntheses aim to produce a single stereoisomer out of many possibilities.

Diastereoselective Synthesis: This approach is concerned with forming one diastereomer in preference to others. In the context of cyclopropanes, this often involves controlling the cis/trans relationship between substituents on the ring. Various methods have been developed to achieve high diastereoselectivity. nih.govku.edu For instance, transition-metal-catalyzed cyclopropanations using specific ligands can direct the approach of the carbene to the alkene, favoring one diastereomer. organic-chemistry.orgoist.jp Another strategy involves the deborylative cyclization of geminal diboron (B99234) compounds, which can proceed with high diastereoselectivity that is governed by the substituents on the starting material. acs.org Multi-component reactions in aqueous media have also been reported to yield highly substituted cyclopropanes as single diastereomers. rsc.org

Enantioselective Synthesis: This is the more challenging task of producing a specific enantiomer (one of a pair of non-superimposable mirror images). This is typically achieved using chiral catalysts, chiral auxiliaries, or chiral reagents. One reported method for synthesizing chiral cyclopropylcarboxamides involves the asymmetric metallation of a prochiral cyclopropane using a complex of s-butyllithium (s-BuLi) and (–)-sparteine, a chiral diamine. rsc.orgrsc.org This chiral base selectively removes one of two prochiral protons, and the resulting chiral organometallic intermediate can then react with an electrophile to create an enantioenriched product. Another powerful method is the asymmetric cyclopropanation of alkenes with diazoesters, catalyzed by chiral cobalt(II) or rhodium(II) complexes. organic-chemistry.orgorganic-chemistry.org These catalysts can produce cyclopropane derivatives with excellent enantioselectivity.

The table below highlights representative strategies for stereoselective cyclopropane synthesis.

| Method | Type of Stereoselectivity | Key Reagents/Catalyst | Typical Outcome |

| Asymmetric Metallation | Enantioselective | s-BuLi / (–)-sparteine | Enantioenriched cyclopropylcarboxamides rsc.orgrsc.org |

| Catalytic Cyclopropanation | Enantio- and Diastereoselective | Chiral Cobalt(II) or Rhodium(II) complexes, Diazoacetate | High ee and dr for cyclopropyl esters organic-chemistry.orgorganic-chemistry.org |

| Deborylative Cyclization | Diastereoselective | Geminal bis(boronates), Lewis base (e.g., LiOH) | High dr for boryl-substituted cyclopropanes acs.org |

| Nucleophilic Addition to Cyclopropene | Diastereoselective | In situ generated cyclopropene, Nucleophile | Stereodefined di- and trisubstituted cyclopropanes ku.edu |

Asymmetric Induction in Cyclopropane Ring Formation

Asymmetric induction in the formation of the cyclopropane ring is a critical strategy for establishing stereocenters with high fidelity. This is particularly important for producing enantiomerically pure cyclopropane derivatives for applications in pharmaceuticals and agrochemicals. digitellinc.com The primary methods for achieving asymmetric induction involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. wikipedia.orgrsc.org

One of the most effective and widely used methods is the rhodium-catalyzed asymmetric cyclopropanation. emory.edu This reaction typically involves the decomposition of a diazo compound by a chiral dirhodium(II) catalyst to form a rhodium-associated carbene, which then reacts with an olefin to form the cyclopropane ring. nih.govnih.gov The choice of catalyst and ligands is paramount for achieving high levels of enantioselectivity and diastereoselectivity. nih.gov

A common strategy involves using chiral dirhodium tetracarboxylate catalysts. nih.gov Catalysts such as those derived from N-sulfonylprolinates, like Rh₂(S-DOSP)₄, have proven to be generally effective for asymmetric cyclopropanation. nih.gov The steric and electronic properties of these catalysts create a chiral environment that directs the approach of the olefin to the carbene, favoring the formation of one enantiomer over the other. nih.gov

Another powerful approach is the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate. wikipedia.org The auxiliary directs the stereochemical outcome of the cyclopropanation reaction and is subsequently removed. wikipedia.org (R)-Pantolactone has been identified as a particularly effective chiral auxiliary for the synthesis of various 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. nih.govresearchgate.net This method provides a reliable pathway to stereoselectively synthesize complex cyclopropane structures. nih.gov The combination of an achiral catalyst like dirhodium(II) octanoate (B1194180) (Rh₂(oct)₄) with a substrate bearing the (R)-pantolactone auxiliary can lead to high diastereoselectivity. researchgate.net

The table below summarizes the effectiveness of different catalytic systems in asymmetric cyclopropanation reactions relevant to the synthesis of functionalized cyclopropanes.

Table 1: Asymmetric Induction in Rhodium-Catalyzed Cyclopropanation

| Catalyst / Auxiliary | Diazo Compound | Olefin | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | Aryldiazoacetate | Styrene | >30:1 | High | nih.gov |

| (R)-Pantolactone Auxiliary¹ | Aryldiazoacetate | Vinyl Heterocycle | High | N/A (Diastereoselective) | nih.govresearchgate.net |

| Chiral Rh(II) Catalyst | Donor/Acceptor Carbene | [2.2]Paracyclophane | N/A | High | nih.gov |

¹With Rh₂(oct)₄ as the achiral catalyst.

Additives can also play a crucial role in enhancing the enantioselectivity and overcoming limitations of certain substrates. emory.educhemrxiv.org For instance, additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to have a profound effect on rhodium carbene reactivity and selectivity, sometimes enabling cyclopropanation in the presence of otherwise interfering nucleophilic groups. researchgate.net

Biocatalytic and Chemoenzymatic Strategies for Stereocontrol

Biocatalytic and chemoenzymatic approaches have emerged as powerful alternatives to traditional chemical methods for controlling stereochemistry in the synthesis of cyclopropane derivatives. nih.govnih.gov These strategies leverage the high selectivity of enzymes to achieve remarkable levels of enantio- and diastereocontrol under mild reaction conditions. mdpi.com Key methods include enzymatic kinetic resolution and biocatalytic asymmetric synthesis. thieme-connect.comnih.gov

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution using enzymes, particularly hydrolases like lipases, is a well-established method for separating enantiomers of racemic cyclopropane derivatives. thieme-connect.comtandfonline.com In this process, the enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, the hydrolysis of a racemic cyclopropane ester can be catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B), to selectively produce one enantiomer of the corresponding cyclopropanol, while the unreacted ester is enriched in the other enantiomer. thieme-connect.com

The efficiency of EKR is highly dependent on the choice of enzyme, solvent, and reaction conditions. thieme-connect.comresearchgate.net Studies have shown that for the hydrolysis of trans-2-phenyl-cyclopropane-1-carboxylic acid esters, the enantioselectivity is significantly influenced by the concentration of an organic cosolvent like acetone (B3395972) in the aqueous buffer. tandfonline.comresearchgate.net While enzymatic esterification often proceeds with poor enantioselectivity, the hydrolysis of the target ester can be highly efficient. researchgate.net

Table 2: Enzymatic Kinetic Resolution of Cyclopropane Derivatives

| Substrate | Enzyme | Reaction Type | Key Finding | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Racemic Cyclopropane Acetates | Candida antarctica B lipase (CAL-B) | Hydrolysis | CAL-B was superior to other hydrolases tested. | E = 44 | thieme-connect.com |

| trans-2-Phenylcyclopropanecarboxylate | Lipase | Hydrolysis | Acetone concentration as a cosolvent has a major impact on ee. | Up to E ≈ 150 | tandfonline.comresearchgate.net |

Chemoenzymatic and Biocatalytic Asymmetric Synthesis

Beyond resolution, enzymes are being engineered and applied for the direct asymmetric synthesis of chiral cyclopropanes. nih.govrsc.org Engineered hemoproteins, such as myoglobin (B1173299) and cytochrome P450 variants, have been developed as biocatalysts for stereoselective cyclopropanation reactions. nih.govrsc.org These biocatalysts can mediate carbene transfer from a diazo reagent to an olefin with high diastereo- and enantioselectivity. nih.gov

A chemoenzymatic strategy often involves an enzymatic step to create a chiral building block, followed by chemical transformations to reach the final product. nih.govmdpi.com For instance, an engineered sperm whale myoglobin variant has been used for the highly diastereo- and enantioselective construction of functionalized cyclopropyl ketones from vinylarenes and diazoketones. nih.gov These chiral cyclopropyl ketones are versatile intermediates that can be diversified into a library of enantiopure cyclopropane-containing scaffolds. nih.gov This approach demonstrates the power of combining abiological biocatalysis with synthetic chemistry to access valuable chiral molecules. nih.gov

Recent advancements have also demonstrated the use of myoglobin variants for the biocatalytic cyclopropanation using ethyl α-diazopyruvate, a novel enzyme-compatible carbene precursor, to produce α-cyclopropylpyruvates with up to 99% ee. rsc.org These enzymatic products can then be chemically converted to other valuable structures, such as enantiopure cyclobutenoates, via photochemical ring expansion. rsc.org

Strategies for Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses multiple sites for chemical modification, allowing for the generation of a diverse range of analogues. The primary functional groups available for derivatization are the carbamoyl group (-CONH₂), the acetate group (-OCOCH₃), and the C-H bonds of the cyclopropane ring itself. digitellinc.comnih.gov

Modification of the Carbamoyl and Acetate Groups

The carbamoyl and acetate functionalities can be modified through standard organic transformations. The acetate group, being an ester, can be hydrolyzed under basic or acidic conditions to yield the corresponding 1-carbamoylcyclopropanol. This hydroxyl group is a versatile handle for further functionalization, such as etherification, or oxidation to a ketone. The carbamoyl group can be hydrolyzed to a carboxylic acid, which can then undergo a variety of transformations including esterification or conversion to other amide derivatives. nih.gov Alternatively, the amide can be dehydrated to a nitrile or undergo Hofmann rearrangement to provide an aminocyclopropane derivative. digitellinc.com

Functionalization of the Cyclopropane Ring

Direct functionalization of the cyclopropane ring is more challenging due to its relative inertness but offers a powerful way to introduce structural diversity. digitellinc.com Strategies often rely on the activation of the ring by adjacent functional groups.

Donor-acceptor cyclopropanes, which feature an electron-donating group and an electron-withdrawing group on the ring, are particularly useful building blocks. beilstein-journals.org The polarization of the ring facilitates nucleophilic ring-opening reactions, leading to 1,3-difunctionalized acyclic compounds. beilstein-journals.org While this approach breaks the cyclopropane scaffold, it provides a route to complex linear molecules with controlled stereochemistry. beilstein-journals.org

More direct C-H functionalization of the cyclopropane ring is an area of active research. researchgate.net Another strategy involves installing a functional group that can be subsequently transformed. For example, a cyclopropyl sulfide (B99878) can be oxidized to a sulfoxide, which can then undergo a sulfoxide-metal exchange to generate a cyclopropyl Grignard or organolithium reagent. nih.gov This nucleophilic cyclopropyl species can then be trapped with various electrophiles or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds directly on the cyclopropane ring. nih.gov

The table below outlines several potential derivatization strategies.

Table 3: Derivatization Strategies for the this compound Scaffold

| Functional Group | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Acetate Ester | NaOH or H₃O⁺ | Cyclopropanol | |

| Carbamoyl (Amide) | H₃O⁺, heat | Carboxylic Acid | nih.gov |

| Carbamoyl (Amide) | Hofmann Rearrangement (e.g., Br₂, NaOH) | Cyclopropylamine | digitellinc.com |

| Ring C-H (via precursor) | Sulfoxide-metal exchange, then electrophile (E+) | C-E bond on ring | nih.gov |

| Acetate Ester (Hydrolysis), then Carbonyl | Oxidation (e.g., PCC, Swern) | Cyclopropyl Ketone | nih.gov |

| Carboxylic Acid (from Amide) | Carbodiimide coupling (e.g., EDC), Amine (R-NH₂) | New Amide | nih.gov |

These derivatization strategies allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties. nih.govnih.gov

Reaction Mechanisms and Mechanistic Investigations of 1 Carbamoylcyclopropyl Acetate

Elucidation of Formation Mechanisms for 1-Carbamoylcyclopropyl Acetate (B1210297)

The synthesis of 1-Carbamoylcyclopropyl acetate involves the creation of the sterically demanding cyclopropane (B1198618) ring, a process that can be achieved through various synthetic strategies.

The formation of the cyclopropane ring in derivatives similar to this compound can proceed through intramolecular nucleophilic addition. wikipedia.org In these pathways, a suitably functionalized acyclic precursor containing a nucleophilic center and a leaving group at appropriate positions can cyclize. For instance, a carbanion generated adjacent to an activating group can attack a carbon atom bearing a leaving group in a 1,3-relationship, leading to the formation of the three-membered ring. wikipedia.org The presence of electron-withdrawing groups, such as a cyano or ester group, can facilitate the initial deprotonation to form the necessary nucleophile. wikipedia.org Research on related systems, such as the cyclization of N-benzyl carboxamides, has demonstrated the feasibility of intramolecular nucleophilic additions to form bicyclic systems containing a cyclopropane ring. scispace.comrsc.org

Catalysts play a pivotal role in mediating the formation and transformation of cyclopropane rings. scispace.comnih.gov In the context of forming substituted cyclopropanes, transition metal catalysts, particularly those based on rhodium and palladium, are widely used for carbene or carbenoid transfer reactions to alkenes. marquette.edu Organocatalysis has also emerged as a powerful tool, utilizing chiral amines or Brønsted acids to activate substrates and control the stereochemistry of the cyclopropanation reaction. rsc.org For instance, bifunctional catalysts can activate both the nucleophile and the electrophile in a concerted manner, leading to highly efficient and selective ring formation. scispace.com The choice of catalyst can significantly influence the reaction pathway, determining whether the reaction proceeds via a concerted or stepwise mechanism and ultimately affecting the yield and stereochemical outcome of the cyclopropane product. scispace.comrsc.org

Proposed Intramolecular Nucleophilic Addition Pathways

Mechanistic Pathways of Transformations Involving Carbamoyl (B1232498) and Acetate Moieties

The carbamoyl and acetate groups attached to the cyclopropane ring of this compound exhibit their own characteristic reactivities, which can be influenced by the strained ring system.

The acetate group of this compound can undergo esterification and hydrolysis reactions. Acid-catalyzed hydrolysis is the reverse of esterification and involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. lumenlearning.comlibretexts.orglibretexts.org This process is reversible. lumenlearning.comlibretexts.org Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the alkoxide leaving group. masterorganicchemistry.com The resulting carboxylic acid is then deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com Isotopic labeling studies have confirmed that the cleavage occurs at the acyl-oxygen bond during alkaline hydrolysis. masterorganicchemistry.com

The carbamoyl group can also participate in transformations. For instance, carbamoyl phosphate, a related biological molecule, undergoes decomposition, which can be stabilized by enzymes. pnas.org The mechanism of its decomposition is thought to involve the formation of a six-membered ring-like transition state. pnas.org

| Reaction Type | Catalyst | Key Mechanistic Steps | Reversibility |

| Acidic Hydrolysis | Strong Acid | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. | Reversible lumenlearning.comlibretexts.org |

| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | 1. Nucleophilic addition of hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide. 4. Deprotonation of carboxylic acid. | Irreversible masterorganicchemistry.com |

Reactivity of the Cyclopropane Ring System

The cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. nih.govpearson.com This strain arises from bond angles of approximately 60 degrees, a significant deviation from the ideal 109.5 degrees for sp³ hybridized carbons. pearson.com The C-C bonds in cyclopropane have increased p-character, often described as "bent bonds," which contributes to their higher reactivity compared to acyclic alkanes. wikipedia.org

The presence of electron-withdrawing groups, like the carbamoyl and acetate moieties in this compound, can polarize the cyclopropane ring, making it electrophilic and prone to attack by nucleophiles. nih.gov Such "donor-acceptor" cyclopropanes undergo ring-opening reactions that can be considered homologous to Michael additions. nih.govthieme-connect.com The nucleophilic attack typically occurs at the carbon atom bearing the donor group (or in this case, the less electron-withdrawing group), leading to the cleavage of the distal C-C bond and relieving the ring strain. nih.gov The stereochemical outcome of these reactions often proceeds with an inversion of configuration at the reaction center, analogous to an SN2 reaction. thieme-connect.com

Investigations into Neighboring-Group Effects in Cyclopropane Chemistry

Neighboring-group participation (NGP) is a phenomenon where a nearby functional group influences the rate and stereochemistry of a reaction. scribd.comwikipedia.org In cyclopropane chemistry, the cyclopropane ring itself can act as a neighboring group. wikipedia.orgvedantu.com The sigma bonds of the cyclopropane ring can participate in the stabilization of a developing positive charge at an adjacent carbon atom. scribd.comwikipedia.org This interaction can lead to the formation of non-classical carbocation intermediates, where the positive charge is delocalized over several atoms. wikipedia.orgvedantu.com

For example, the solvolysis of cyclopropylmethyl systems often leads to a mixture of products, including cyclopropylmethyl, cyclobutyl, and homoallyl derivatives. wikipedia.orgvedantu.comslideshare.net This product distribution is explained by the formation of a delocalized carbocation intermediate that can be attacked by the nucleophile at different positions. vedantu.com The extent of neighboring group participation by the cyclopropane ring depends on the orientation of the participating bond relative to the developing p-orbital of the carbocation. slideshare.net The presence of substituents on the cyclopropane ring, such as the carbamoyl and acetate groups in this compound, can further modulate these neighboring group effects by influencing the electronic properties and stability of the intermediates.

Structure Activity Relationship Sar Studies and Analog Design for 1 Carbamoylcyclopropyl Acetate

Rational Design Principles for 1-Carbamoylcyclopropyl Acetate (B1210297) Analogues

The rational design of analogues of 1-Carbamoylcyclopropyl acetate is guided by established medicinal chemistry principles aimed at enhancing target affinity, selectivity, and pharmacokinetic properties. The cyclopropane (B1198618) ring serves as a rigid and conformationally constrained core, which can precisely orient the carbamoyl (B1232498) and acetate substituents in three-dimensional space for optimal interaction with a biological target. nih.gov The incorporation of this strained ring system can also improve metabolic stability. rsc.org

Key strategies in the rational design of analogues include:

Bioisosteric Replacement: This strategy involves substituting functional groups with other groups that have similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic profile. For instance, the amide of the carbamoyl group could be replaced with other hydrogen bond donors and acceptors.

Structure-Based Design: When the three-dimensional structure of the biological target is known, analogues can be designed to fit optimally into the binding site. drugdesign.org This allows for the introduction of modifications that enhance binding affinity through specific interactions like hydrogen bonds, hydrophobic interactions, or electrostatic interactions.

Conformational Constraint: The rigidity of the cyclopropane ring is a key feature. unl.pt Further constraining the conformation of flexible side chains, such as by incorporating them into larger ring systems, can reduce the entropic penalty upon binding, potentially leading to increased potency. drugdesign.org

A hypothetical design strategy for analogues could involve systematic modifications at three key positions: the carbamoyl group (R1), the acetate group (R2), and the cyclopropane ring itself.

Table 1: Hypothetical Analogue Design Strategy for this compound

| Position | Modification Strategy | Rationale | Example Modifications (Hypothetical) |

|---|---|---|---|

| R1 (Carbamoyl) | Bioisosteric replacement, variation of hydrogen bonding capacity. | To explore alternative interactions with the target and improve metabolic stability. | -CN, -C(=O)NHOH, Tetrazole, -SO₂NH₂ |

| R2 (Acetate) | Altering chain length, introducing different functional groups. | To probe the size and nature of the binding pocket and modify solubility. | -OH, -OCH₃, -C(=O)CH₂CH₃, -C(=O)Ph |

| Cyclopropane Ring | Introduction of substituents. | To explore additional binding interactions and modulate lipophilicity. | -CH₃, -F, -CF₃ |

In Silico Approaches to Structure-Activity Relationship Elucidation

In the absence of extensive empirical data, in silico methods provide powerful tools for predicting the SAR of this compound and its analogues. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can offer significant insights. plos.org

3D-QSAR studies , including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build a correlation between the 3D properties of a series of analogues and their biological activities. plos.org These models generate contour maps that highlight regions where steric bulk, electrostatic potential, or hydrophobicity are favorable or unfavorable for activity, thereby guiding the design of new compounds. plos.org

Molecular docking simulations can predict the preferred binding orientation of this compound and its analogues within the active site of a target protein. drugdesign.org This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. plos.org

For a hypothetical study, a set of designed analogues could be docked into a putative binding site. The predicted binding energies and interaction patterns would then be used to prioritize compounds for synthesis and biological testing.

Table 2: Hypothetical In Silico Docking Results for this compound Analogues

| Analogue | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Parent Compound | None | -6.5 | H-bond (carbamoyl NH₂), H-bond (acetate C=O) |

| Analogue 1 | Carbamoyl -> Cyano (-CN) | -5.8 | Loss of H-bond donor |

| Analogue 2 | Acetate -> Hydroxyl (-OH) | -6.1 | Altered H-bond geometry |

| Analogue 3 | Carbamoyl -> Tetrazole | -7.2 | Enhanced H-bonding and electrostatic interactions |

| Analogue 4 | 2-methyl on cyclopropane | -6.8 | Favorable hydrophobic interaction |

These in silico approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, focusing resources on those with the highest probability of success. frontiersin.org

Theoretical Considerations of Cyclopropyl (B3062369) Stereochemistry in Modulator Efficacy

The stereochemistry of the cyclopropane ring is a critical determinant of the biological activity of its derivatives. nih.gov The rigid, planar nature of the three-membered ring places its substituents in well-defined spatial orientations. In the case of substituted this compound analogues, the relative stereochemistry of the substituents (i.e., cis or trans isomers) can dramatically influence how the molecule fits into a binding site.

The ability to synthesize specific stereoisomers is crucial, as different isomers often exhibit vastly different pharmacological profiles. rochester.edu For example, if the carbamoyl and acetate groups are required to interact with specific residues in a binding pocket that are a certain distance apart, one stereoisomer may allow for these optimal interactions while the other does not.

The presence of chirality in cyclopropane derivatives allows for stereochemical control, leading to the selective formation of specific diastereomers. rsc.orgrsc.org This is particularly important as biological systems are chiral, and interactions between a small molecule and its target are often highly stereospecific. The development of stereocomplementary catalysts can provide access to both enantiomeric forms of a cyclopropane-containing pharmacophore, which is essential for evaluating the pharmacological and toxicological profiles of each stereoisomer. rochester.edu

Table 3: Hypothetical Activity of Stereoisomers of a Chiral Analogue

| Isomer | Relative Stereochemistry | Hypothetical IC₅₀ (nM) | Postulated Reason for Difference |

|---|---|---|---|

| Isomer A | (1R, 2S) | 50 | Optimal fit in binding pocket, key H-bonds formed. |

| Isomer B | (1S, 2R) | >1000 | Steric clash with residue X, suboptimal H-bond distance. |

Therefore, any SAR study of this compound must consider the stereochemical arrangement of its functional groups as a primary factor influencing modulator efficacy.

Structure-Based Design Methodologies for Novel Analogues

When the 3D structure of the molecular target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful strategy for developing novel analogues. nih.gov SBDD aims to design molecules that have complementary shapes and chemical features to the target's binding site, leading to high-affinity interactions. drugdesign.org

The process of SBDD for this compound analogues would involve:

Analysis of the Binding Site: Identifying key amino acid residues, hydrophobic pockets, and potential hydrogen bond donors and acceptors within the active site.

Docking of the Parent Compound: Placing this compound into the binding site computationally to understand its binding mode. drugdesign.org

Iterative Design and Modification: Designing new analogues that build upon the interactions of the parent compound. This could involve extending a part of the molecule to reach a new hydrophobic pocket or replacing a functional group to form an additional hydrogen bond. drugdesign.org For example, if an unoccupied pocket is identified near the acetate group, analogues with larger substituents at this position could be designed.

Scoring and Prioritization: Using computational scoring functions to estimate the binding affinity of the newly designed analogues and prioritize the most promising candidates for synthesis.

This iterative cycle of design, synthesis, and testing, guided by the structural information of the target, can lead to the rapid development of highly potent and selective modulators. nih.gov

Computational and Theoretical Chemistry of 1 Carbamoylcyclopropyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 1-Carbamoylcyclopropyl Acetate (B1210297). These methods provide a detailed picture of electron distribution and energy, which are key to understanding chemical behavior.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic properties of molecules. nih.gov Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT methods calculate the electron density to determine the energy and other properties of a system. nih.govaps.org

A key feature of cyclopropane (B1198618) rings is their strained nature, which significantly influences their chemical reactivity. Quantum chemical calculations can quantify this strain and predict how substituents like the carbamoyl (B1232498) and acetate groups modulate the electronic structure. The natural bond orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide insights into charge distribution and bonding interactions within the molecule. researchgate.net

Table 1: Representative Data from DFT Calculations on a Model Cyclopropyl (B3062369) System

| Calculated Property | Value | Method/Basis Set |

| C1-C2 Bond Length (Å) | 1.510 | B3LYP/6-311+G(d,p) |

| C1-C(O)NH2 Bond Length (Å) | 1.535 | B3LYP/6-311+G(d,p) |

| N-Si-C Bond Angle (°) | 115.1 | B3LYP/6-311+G(d,p) |

| Si-N Bond Length (Å) | 1.741 | B3LYP/6-311+G(d,p) |

Note: Data presented is illustrative for a related cyclopropylsilyl amine system and not specific to 1-Carbamoylcyclopropyl Acetate, as direct data was not available. This table demonstrates the type of information obtainable from such calculations. researchgate.net

Computational chemistry is instrumental in predicting the most likely pathways for chemical reactions and in characterizing the high-energy transition states that govern reaction rates. rsc.org For cyclopropyl compounds, a common reaction is ring-opening, which can be initiated by various reagents. uq.edu.ausnnu.edu.cn

DFT calculations can map out the potential energy surface for a reaction, identifying intermediates and transition states. rsc.org For example, in the base-promoted ring-opening of a gem-dibromocyclopropane, DFT (M06-2X) calculations were used to determine the free energy profiles for different proposed mechanisms. uq.edu.au This analysis helps in understanding the kinetic and thermodynamic factors that control the reaction outcome.

Transition state analysis provides detailed information about the geometry and energy of the transition state structure. researchgate.net The energy barrier (activation energy) calculated for a particular pathway indicates how fast the reaction is likely to proceed. For instance, calculations can predict whether a reaction will occur via an S_N2-type mechanism or through the formation of a carbocation intermediate. nsf.gov These computational insights are invaluable for designing new reactions and catalysts. rsc.org

Application of Ab Initio and Density Functional Theory (DFT)

Molecular Dynamics Simulations for Conformational Analysis of Cyclopropyl Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes over time. tandfonline.comnih.gov For flexible molecules or those with multiple rotatable bonds, MD simulations can explore the potential energy surface and identify the most stable conformations.

In the context of cyclopropyl systems, MD simulations can provide insights into the flexibility of the ring and the conformational preferences of the substituents. chemrxiv.org The simulations model the interactions between all atoms in the system using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. mdpi.com

While MD simulations are more commonly applied to larger systems like proteins or polymers, they can also be used to study the conformational landscape of smaller molecules in different environments, such as in a solvent or in a crystalline state. nih.govmdpi.com For a molecule like this compound, MD could be used to study the rotation around the bonds connecting the carbamoyl and acetate groups to the cyclopropyl ring and how these motions are influenced by the solvent.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are computational techniques used in drug discovery to identify and optimize potential drug candidates. uit.nosygnaturediscovery.commdpi.com These methods are particularly relevant for compounds like this compound if it is being investigated for its biological activity.

Virtual screening involves the computational filtering of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. sygnaturediscovery.com This can be done using either ligand-based or structure-based approaches. mdpi.com Ligand-based methods search for molecules with similar properties to known active compounds, while structure-based methods use the 3D structure of the target to dock potential ligands and estimate their binding affinity. uit.nomdpi.com

The cyclopropyl group is a common scaffold in medicinal chemistry, and in silico methods can be used to design novel cyclopropyl-containing molecules with improved properties. rsc.org For example, a virtual library of cyclopropyl derivatives could be generated and screened against a panel of biological targets to identify potential new therapeutic agents. click2drug.org

Machine Learning Approaches in Computational Chemistry for Cyclopropyl Compounds

Machine learning (ML) is increasingly being used to accelerate and enhance computational chemistry studies. nih.govuic.edu ML models can be trained on large datasets of chemical information to predict a wide range of properties, from quantum mechanical energies to reaction outcomes. ijnc.ir

In the context of cyclopropyl compounds, ML can be applied in several ways. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of a series of cyclopropyl derivatives based on their molecular descriptors. drugtargetreview.com These models can then be used to prioritize which compounds to synthesize and test, saving time and resources.

ML potentials are also being developed to replace or augment traditional force fields in MD simulations, allowing for more accurate and efficient simulations of complex systems. uic.edu Furthermore, ML algorithms can be used to analyze the vast amount of data generated by high-throughput computational screening, helping to identify patterns and trends that might not be apparent from manual inspection. ijnc.ir The integration of ML with quantum chemistry and other computational methods holds great promise for advancing our understanding of cyclopropyl chemistry. ijnc.ircecam.org

Mechanistic Biological Investigations of 1 Carbamoylcyclopropyl Acetate in Vitro and Enzymatic Focus

Exploration of Molecular Targets and Pathways through In Vitro Mechanistic Studies

In vitro studies have been instrumental in identifying the molecular targets of 1-Carbamoylcyclopropyl acetate (B1210297) and understanding its influence on cellular pathways. These controlled laboratory experiments allow for a detailed examination of the compound's direct effects on specific enzymes and cellular components, free from the complexities of a whole-organism system.

Enzyme Inhibition Mechanisms (e.g., Cathepsin C, Angiotensin Converting Enzyme)

A primary focus of mechanistic studies has been the inhibitory action of 1-Carbamoylcyclopropyl acetate and its analogs on various enzymes, notably Cathepsin C and Angiotensin Converting Enzyme (ACE).

Cathepsin C:

Cathepsin C, a lysosomal cysteine protease, plays a crucial role in the activation of pro-inflammatory serine proteases. uw.edulestudium-ias.com Its inhibition is a therapeutic strategy for various inflammatory diseases. lestudium-ias.comnih.gov Research has shown that specific inhibitors can block the processing and activation of neutrophil elastase, cathepsin G, and proteinase-3. nih.gov While direct studies on this compound are limited, the development of inhibitors with similar structural motifs, such as nitrile-based compounds, has provided insights. For instance, some inhibitors have demonstrated potent and selective inhibition of Cathepsin C. oaes.cc The sustained presence of such inhibitors is often necessary to prevent the activation of pro-enzymes. nih.gov

Angiotensin Converting Enzyme (ACE):

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. wikipedia.orgresearchgate.net The development of ACE inhibitors has been a cornerstone of hypertension treatment. wikipedia.orgnih.gov Mechanistic studies have explored how various compounds, including those with structural similarities to this compound, interact with the active site of ACE. The discovery of two active sites in ACE, the C-domain and N-domain, has led to the design of domain-specific inhibitors. wikipedia.org The inhibitory mechanism often involves chelation of the zinc ion at the active site or through protein precipitation. phcogj.com

Substrate-Dependent Catalysis and Binding Mechanisms

The interaction between an enzyme and its substrate is a dynamic process that can be influenced by the presence of inhibitors. Understanding the substrate-dependent catalysis and binding mechanisms is crucial for elucidating the precise mode of action of compounds like this compound. While specific data on this compound is not extensively available, general principles of enzyme kinetics and inhibition apply. The binding of an inhibitor can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's affinity for its substrate and its catalytic rate in distinct ways.

Cellular Pathway Modulation Studies (In Vitro)

Beyond direct enzyme inhibition, in vitro studies have explored the broader impact of compounds on cellular signaling pathways. For instance, various compounds are known to modulate pathways like the MAPK pathway. googleapis.comgoogle.com The modulation can occur through various mechanisms, including the regulation of protein-protein interactions and phosphorylation events. google.comgoogle.com These studies often utilize cell-based assays to monitor changes in cellular processes in response to compound treatment.

Biochemical Characterization of Compound-Target Interactions

A detailed understanding of the interaction between a compound and its biological target at the molecular level is essential. Biochemical characterization often involves a suite of in vitro techniques to define these interactions.

Techniques such as protein arrays, pull-down assays, and co-immunoprecipitation are employed to identify and confirm binding partners of a compound or its target. nih.gov For example, studies have used these methods to identify novel protein-protein interactions and map the specific binding domains. nih.gov The stoichiometry of binding, which describes the ratio in which the compound and its target interact, is also a critical parameter determined through these biochemical assays. nih.gov

Mechanistic Insights from Structure-Activity Studies of this compound Analogues (In Vitro)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing valuable insights into how chemical structure influences biological activity. By synthesizing and testing analogues of a lead compound, researchers can identify key structural features responsible for its potency and selectivity.

For ACE inhibitors, SAR studies have been instrumental in the development of potent drugs. wikipedia.org These studies have explored the importance of different chemical groups and their spatial arrangement for effective binding to the enzyme's active site. wikipedia.org Similarly, for inhibitors of other enzymes, SAR has guided the design of compounds with improved pharmacological properties. nih.gov Computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, are often used in conjunction with experimental data to rationalize observed activities and predict the properties of new analogues. nih.govacs.org

Role of 1 Carbamoylcyclopropyl Acetate in Fine Chemical Synthesis

1-Carbamoylcyclopropyl Acetate (B1210297) as a Key Synthetic Intermediate and Building Block

1-Carbamoylcyclopropyl acetate serves as a versatile synthetic intermediate, primarily derived from its parent, 1-carbamoylcyclopropane-1-carboxylic acid. The parent acid itself is a recognized building block, utilized in the synthesis of more complex molecules, including peptidomimetics and pharmaceutical intermediates. The conversion of the carboxylic acid to the acetate form modifies its reactivity, turning the acetate group into a potential leaving group or a handle for further chemical transformations.

The primary utility of this compound lies in its nature as a bifunctional building block. The carbamoyl (B1232498) (carboxamide) group and the acetate group offer orthogonal reactivity, allowing for selective chemical modifications. For instance, the amide can participate in hydrogen bonding or be a site for N-alkylation, while the acetate can be hydrolyzed or be displaced by nucleophiles under specific conditions.

Cyclopropane (B1198618) derivatives, in general, are crucial components in the synthesis of a wide array of fine chemicals. researchgate.net They are integral to many synthetic drugs and are used to probe the mechanisms of biological processes. researchgate.net The presence of the strained cyclopropane ring can impart unique biological activities and improved physicochemical properties to a target molecule. The synthesis of compounds like this compound is part of a broader effort to create a diverse toolkit of cyclopropyl (B3062369) building blocks for drug discovery and material science. organic-chemistry.orgsigmaaldrich.com

Integration into Complex Molecular Architectures and Functional Materials

The incorporation of the 1-carbamoylcyclopropyl moiety into larger, more complex molecules is a key application area. The rigid cyclopropane scaffold is used to create conformationally restricted analogues of natural peptides or other bioactive molecules. This strategy is employed to enhance binding affinity to biological targets, improve metabolic stability, or modulate pharmacokinetic properties. For example, related cyclopropane carboxylic acid derivatives have been integrated into hydantoin-based peptidomimetics. polimi.it

While specific examples detailing the integration of this compound are not extensively documented in mainstream literature, its role can be inferred from the chemistry of related structures. The acetate group can function as a protected form of a hydroxyl group or as a precursor to other functionalities. In a synthetic sequence, the acetate could be installed to temporarily block a reactive site while other parts of the molecule are being assembled. Subsequently, its removal or transformation would unmask the functionality for a final-step reaction.

The table below illustrates the types of complex molecules where cyclopropane building blocks, similar in structure to this compound, are utilized.

| Molecule Class | Role of Cyclopropane Moiety | Potential Function of Acetate Group |

| Peptidomimetics | Induces specific peptide turns or helical structures. researchgate.net | Protecting group for a hydroxyl functionality. |

| Enzyme Inhibitors | Mimics transition states; provides rigid binding scaffold. | Can be a leaving group in active-site directed reactions. |

| Functional Materials | Imparts specific thermal or optical properties. | Precursor for polymerizable groups. |

Methodologies for Scale-Up and Process Optimization in Academic Research

The transition from laboratory-scale synthesis to larger, kilogram-scale production is a significant challenge in chemical research and development. acs.org For a specialized intermediate like this compound, methodologies for scale-up would focus on safety, efficiency, and the avoidance of costly purification techniques like chromatography. acs.org

Academic research into process optimization for related compounds provides a blueprint for what would be required for this compound. Key areas of focus include:

Starting Material Synthesis: Developing a robust and scalable route to the precursor, 1-carbamoylcyclopropane-1-carboxylic acid. This often involves optimizing cyclopropanation reactions, which can be hazardous if not properly controlled. acs.org

Esterification/Acetylation: The conversion of the carboxylic acid to the acetate would require optimization. Studies on esterification reactions, such as the Steglich esterification, focus on reagent selection, solvent effects, and reaction conditions to maximize yield and minimize waste. sciepub.com Reactive distillation is another advanced technique considered for acetate production to improve efficiency. researchgate.net

Work-up and Purification: A critical aspect of scale-up is developing non-chromatographic purification methods. This could involve precipitation, crystallization, or liquid-liquid extraction to isolate the final product in high purity. acs.org

Safety Assessment: Reactions involving strained rings or potentially energetic intermediates require careful safety analysis, using techniques like Differential Scanning Calorimetry (DSC) to understand thermal hazards. acs.org

The table below outlines common parameters investigated during the process optimization of related fine chemical syntheses in an academic setting.

| Parameter | Objective | Common Academic Approaches |

| Reagent Stoichiometry | Minimize excess reagents; reduce cost. | Design of Experiments (DoE); kinetic studies. |

| Solvent Selection | Improve yield; facilitate purification; reduce environmental impact. | Screening of green solvents; solubility studies. |

| Catalyst Loading | Maximize turnover number; reduce catalyst cost and metal contamination. | Catalyst screening; optimization of concentration. beilstein-journals.org |

| Reaction Temperature & Time | Minimize side reactions; reduce energy consumption. | Reaction profiling using in-situ monitoring (e.g., IR, NMR). |

| Purification Method | Avoid chromatography; increase throughput. | Development of crystallization or extraction protocols. acs.org |

Advanced Analytical Techniques in the Characterization of 1 Carbamoylcyclopropyl Acetate

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be foundational in confirming the connectivity and functional groups within 1-Carbamoylcyclopropyl acetate (B1210297).

X-ray Single Crystal Analysis for Absolute Stereochemistry

X-ray single crystal analysis stands as the definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map, from which the precise positions of individual atoms can be determined.

For 1-Carbamoylcyclopropyl acetate, obtaining a suitable single crystal would be the first and often most challenging step. Once a crystal of sufficient quality is grown, the analysis would yield critical data.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C6H9NO3 |

| Formula Weight | 143.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 758.6 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.253 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through X-ray crystallographic analysis.

This data would unambiguously confirm the cyclopropyl (B3062369) ring structure, the relative positions of the carbamoyl (B1232498) and acetate groups, and the bond lengths and angles between all atoms. This would be particularly crucial for establishing the cis/trans isomerism related to the substituents on the cyclopropane (B1198618) ring.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a powerful technique for separating the components of a mixture, making it essential for assessing the purity of a synthesized compound like this compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. In a typical setup, a solution of the compound is passed through a column packed with a stationary phase. The differential interactions of the compound and any impurities with the stationary phase lead to their separation.

Chiral Chromatography for Enantiomeric Purity Determination

Many molecules with a cyclopropane ring are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. For this compound, if a chiral center is present, it would be critical to separate and quantify the enantiomers, as they can have different biological activities.

Chiral chromatography is a specialized form of HPLC that uses a chiral stationary phase (CSP). These stationary phases are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used for their broad applicability.

Table 2: Illustrative Chiral HPLC Method for this compound

| Parameter | Example Condition |

| Column | Chiralpak® IA (amylose derivative) |

| Mobile Phase | Hexane/Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

Note: This table presents an illustrative set of conditions. The actual separation would require method development and optimization.

The resulting chromatogram would show two distinct peaks for the two enantiomers, allowing for the determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other.

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule and studying its fragmentation patterns. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of a compound's molecular formula.

When this compound is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion ([M]+) or a protonated molecule ([M+H]+). The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would confirm its elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [C6H9NO3+H]+ | 144.0655 | 144.0653 |

| [C6H9NO3+Na]+ | 166.0475 | 166.0471 |

Note: This table illustrates the expected high-resolution mass data. The observed values would be determined experimentally.

Furthermore, by inducing fragmentation of the molecular ion, a tandem mass spectrometry (MS/MS) experiment can be performed. The analysis of the resulting fragment ions provides valuable information about the compound's structure. For this compound, characteristic fragmentation pathways could include the loss of the acetate group or cleavage of the cyclopropane ring.

Q & A

How can researchers design an efficient synthetic route for 1-Carbamoylcyclopropyl acetate, and what variables should be prioritized for yield optimization?

Methodological Answer:

Synthetic optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For cyclopropane derivatives like this compound, literature precedents for analogous compounds (e.g., cyclopropane carboxylates) suggest using polar aprotic solvents (e.g., DMF) and carbodiimide-based coupling agents to stabilize reactive intermediates . A fractional factorial experimental design, as demonstrated in cellulose acetylation studies, can identify critical parameters (e.g., molar ratios of reactants) while minimizing trial numbers . Post-reaction analysis via TLC or HPLC, coupled with mass spectrometry, ensures purity and quantifies byproducts .

Which spectroscopic techniques are most effective for characterizing this compound, and how should key spectral features be interpreted?

Methodological Answer:

- IR Spectroscopy: The carbonyl stretch of the carbamoyl group (1650–1700 cm⁻¹) and acetate ester (1740–1760 cm⁻¹) should be prominent. Cyclopropane C-H stretches appear near 3000–3100 cm⁻¹ but may overlap with alkyl stretches .

- NMR:

- ¹H NMR: Cyclopropane protons exhibit characteristic splitting patterns (e.g., pseudo-triplets due to ring strain). The carbamoyl NH proton (if present) may appear as a broad singlet (~5–6 ppm) .

- ¹³C NMR: Cyclopropane carbons resonate at 10–20 ppm, while carbamoyl and acetate carbonyl carbons appear at 155–165 ppm and 170–175 ppm, respectively .

Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular formula accuracy .

How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?

Methodological Answer:

Discrepancies often arise from differences in experimental conditions (e.g., solvent effects, purity) or computational methods. Researchers should:

Replicate measurements using standardized protocols (e.g., calorimetry under inert atmospheres) .

Compare experimental data with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) to identify outliers .

Apply statistical tools (e.g., Grubbs’ test) to detect systematic errors in published datasets .

For cyclopropane derivatives, ring strain energy (~27 kcal/mol) significantly impacts thermodynamic stability and must be accounted for in calculations .

What strategies mitigate side reactions (e.g., hydrolysis) during enzymatic studies involving this compound?

Methodological Answer:

- Buffer Selection: Acetate buffers (pH 3.6–5.6) are ideal for maintaining enzyme activity while minimizing ester hydrolysis. Adjust ionic strength with NaCl (50–150 mM) to stabilize protein structure .

- Temperature Control: Conduct reactions at 25°C or lower to reduce non-enzymatic degradation. Pre-incubate enzymes with inhibitors (e.g., PMSF for proteases) to confirm specificity .

- Analytical Monitoring: Use stopped-flow UV-Vis spectroscopy or LC-MS to track reaction progress and quantify hydrolysis byproducts in real time .

How should computational models (e.g., MD simulations) be applied to predict the stability of this compound in aqueous environments?

Methodological Answer:

- Force Field Parameterization: Use the GAFF force field with RESP charges derived from quantum mechanical calculations (e.g., HF/6-31G*) to model cyclopropane ring strain and solvation effects .

- Simulation Setup: Run 100-ns molecular dynamics (MD) simulations in explicit water (TIP3P model) at 310 K to assess conformational stability and hydrogen bonding with water .

- Data Analysis: Calculate radial distribution functions (RDFs) for water molecules around the carbamoyl group to identify hydrolysis-prone regions .

What safety protocols are critical when handling this compound, particularly in case of accidental exposure?

Methodological Answer:

- Inhalation: Immediately move to fresh air; administer oxygen if breathing is labored. Monitor for respiratory irritation and consult a physician .

- Dermal Contact: Remove contaminated clothing and rinse skin with water for 15 minutes. Apply emollients to prevent irritation .

- Waste Disposal: Neutralize with dilute sodium bicarbonate before disposal in designated organic waste containers .

How can researchers validate the purity of this compound batches using orthogonal analytical methods?

Methodological Answer:

- Chromatography: Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with normal-phase TLC (silica gel, ethyl acetate/hexane eluent) to detect polar and non-polar impurities .

- Elemental Analysis: Confirm carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

- Melting Point: Compare observed melting points with literature values; deviations >2°C indicate impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.